
JF549, Maleimide TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Janelia Fluor 549, Maleimide (trifluoroacetate) is a yellow fluorescent dye that is widely used in various scientific research applications. It is known for its high quantum yield and excellent photostability, making it suitable for live cell imaging. The compound is characterized by its ability to conjugate with thiol groups, which allows it to be used in various labeling and imaging techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Janelia Fluor 549, Maleimide involves several steps, starting with the preparation of the core fluorophore structure. The key steps include:
Formation of the xanthene core: This involves the condensation of appropriate aromatic aldehydes and ketones under acidic conditions.
Introduction of azetidine groups: The xanthene core is then modified by introducing azetidine groups to enhance its photophysical properties.
Attachment of the maleimide group: The final step involves the conjugation of the maleimide group to the fluorophore, which is achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Janelia Fluor 549, Maleimide typically follows the same synthetic route as described above but on a larger scale. The process involves:
Batch synthesis: Large-scale batch reactors are used to carry out the condensation and substitution reactions.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.
Quality control: The final product undergoes rigorous quality control tests to ensure its purity and performance.
Analyse Chemischer Reaktionen
Types of Reactions
Janelia Fluor 549, Maleimide primarily undergoes substitution reactions due to the presence of the maleimide group. The key reactions include:
Thiol-Maleimide Conjugation: This is the most common reaction, where the maleimide group reacts with thiol groups to form stable thioether bonds.
Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis to form a carboxylic acid derivative.
Common Reagents and Conditions
Thiol-containing compounds: These are the primary reagents used for conjugation reactions.
Buffer solutions: Reactions are typically carried out in buffer solutions to maintain the pH and enhance the reaction rate.
Major Products
The major product formed from the thiol-maleimide conjugation reaction is a thioether-linked conjugate, which is highly stable and suitable for various imaging applications.
Wissenschaftliche Forschungsanwendungen
Janelia Fluor 549, Maleimide is extensively used in scientific research due to its unique properties. Some of the key applications include:
Chemistry: Used in the labeling of proteins and other biomolecules for various analytical techniques.
Biology: Widely used in live cell imaging, flow cytometry, and super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy (dSTORM) and stimulated emission depletion (STED) microscopy.
Medicine: Employed in the development of diagnostic assays and imaging agents for medical research.
Industry: Utilized in the production of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of Janelia Fluor 549, Maleimide involves its ability to conjugate with thiol groups on proteins and other biomolecules. The maleimide group reacts with thiol groups to form stable thioether bonds, which allows the fluorophore to be covalently attached to the target molecule. This conjugation enhances the fluorescence properties of the dye, making it suitable for various imaging applications.
Vergleich Mit ähnlichen Verbindungen
Janelia Fluor 549, Maleimide is often compared with other similar fluorescent dyes such as:
Tetramethylrhodamine (TMR): Janelia Fluor 549 is twice as bright as TMR and offers better photostability.
Cyanine 3 (Cy3): Janelia Fluor 549 has a higher quantum yield and longer fluorescence lifetime compared to Cy3.
Alexa Fluor 546 and Alexa Fluor 555: Janelia Fluor 549 provides better cell permeability and compatibility with various labeling strategies.
The unique properties of Janelia Fluor 549, Maleimide, such as its high quantum yield, excellent photostability, and ability to conjugate with thiol groups, make it a superior choice for many imaging applications compared to its counterparts .
Eigenschaften
Molekularformel |
C35H29F3N4O8 |
|---|---|
Molekulargewicht |
690.6 g/mol |
IUPAC-Name |
2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H28N4O6.C2HF3O2/c38-29-9-10-30(39)37(29)16-11-34-32(40)20-3-6-23(33(41)42)26(17-20)31-24-7-4-21(35-12-1-13-35)18-27(24)43-28-19-22(5-8-25(28)31)36-14-2-15-36;3-2(4,5)1(6)7/h3-10,17-19H,1-2,11-16H2,(H-,34,40,41,42);(H,6,7) |
InChI-Schlüssel |
UOOARLKDIKQOPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)[O-].C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



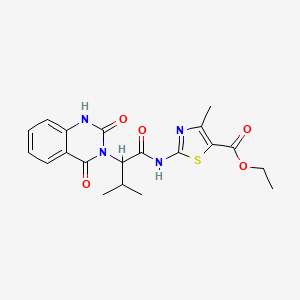
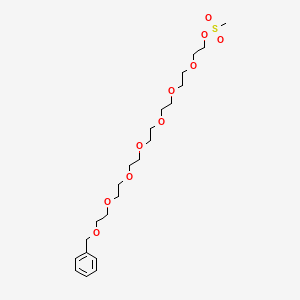
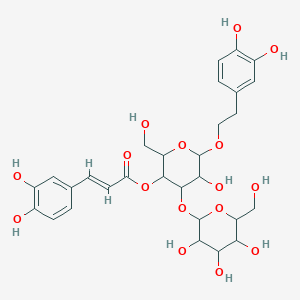
![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
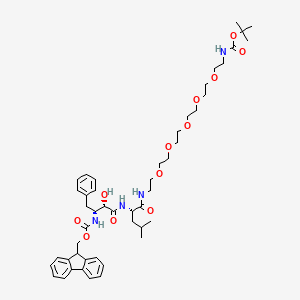
![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)
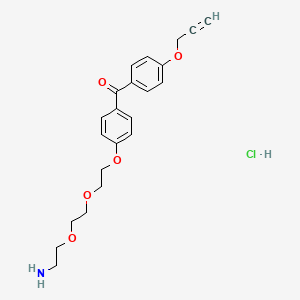
![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)
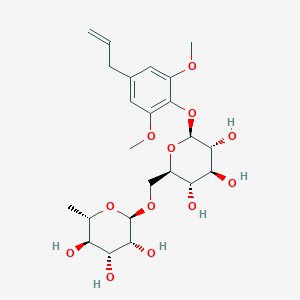
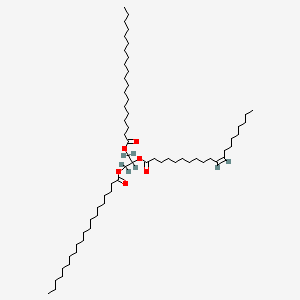
![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)
